N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide
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Overview
Description
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring and two aromatic rings with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentanone with a suitable reagent to introduce the 3,4-dimethoxyphenyl group.
Introduction of the ethanediamide moiety: The intermediate is then reacted with ethanediamine to form the desired diamide structure.
Final coupling: The final step involves coupling the intermediate with 3,4-dimethylphenyl group under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(2-hydroxyethyl)ethanediamide
- N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(2-nitrobenzyl)ethanediamide
Uniqueness
N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide is unique due to its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C24H30N2O4 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]-N'-(3,4-dimethylphenyl)oxamide |
InChI |
InChI=1S/C24H30N2O4/c1-16-7-9-19(13-17(16)2)26-23(28)22(27)25-15-24(11-5-6-12-24)18-8-10-20(29-3)21(14-18)30-4/h7-10,13-14H,5-6,11-12,15H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
MPUOXFGFOOPAIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
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